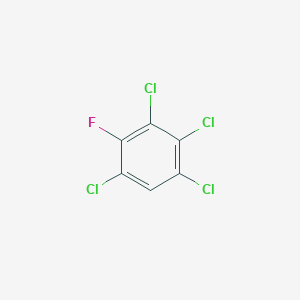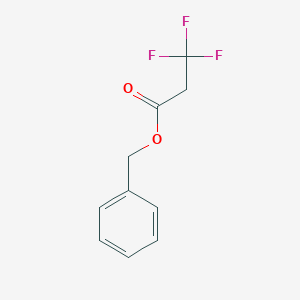
Benzyl 3,3,3-trifluoropropanoate
Vue d'ensemble
Description
Benzyl 3,3,3-trifluoropropanoate is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3,3,3-trifluoropropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3,3,3-trifluoropropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Synthesis of Heterocycles : Tris(pentafluorophenyl)borane can catalyze the alkylation of 1,3-dicarbonyl compounds with benzylic alcohols like Benzyl 3,3,3-trifluoropropanoate. This process facilitates the synthesis of oxygenated heterocycles, including furans and 4H-chromenes (Reddy, Vijaykumar, & Grée, 2010).
Organic Reaction Studies : Benzyl chloride, when reacted with propylene and 3,3,3-trifluoropropene, leads to various organic compounds, demonstrating the potential of Benzyl 3,3,3-trifluoropropanoate in diverse chemical reactions (Vasil’eva, Fokina, & Vitt, 1991).
Drug Discovery and Trifluoromethylation : In the realm of drug discovery, the trifluoromethylation of benzyl bromides using electrophilic trifluoromethylating reagents is crucial. This method is useful for rapidly creating structural diversity in compounds (Kawai et al., 2011).
Efficient Synthesis of Benzyl Ethers : The development of TriBOT, an acid-catalyzed O-benzylating reagent, is significant for synthesizing benzyl ether in various functionalized alcohols. This process is highly atom-economic (Yamada, Fujita, & Kunishima, 2012).
Late-Stage Functionalization : Copper-catalyzed benzylic C(sp3)-H trifluoromethylation is notable for its efficiency in late-stage trifluoromethylation of natural products and drug derivatives under mild conditions (Xiao et al., 2019).
Alkylation in Organic Chemistry : Secondary benzylation using benzyl alcohols catalyzed by metal triflates is effective for alkylation of carbon, nitrogen, and oxygen nucleophiles. This method is particularly efficient in nitromethane solutions (Noji et al., 2003).
Material Science Application : In the field of material science, Alkyl 3,3,3-trifluoropropanoate enhances the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries, showing its potential as an electrolyte additive (Zheng et al., 2017).
Propriétés
IUPAC Name |
benzyl 3,3,3-trifluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-9(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIKJDQETRFPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,3,3-trifluoropropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-(6-bromo-2-oxobenzo[D]oxazol-3(2H)-YL)acetate](/img/structure/B8145653.png)
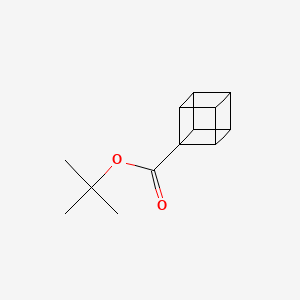
![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous Amide](/img/structure/B8145674.png)
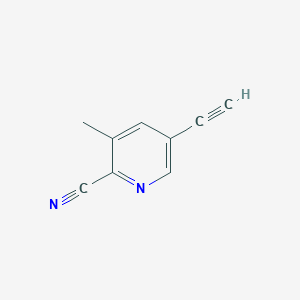

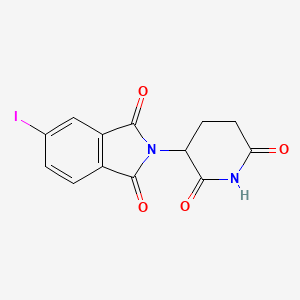

![Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B8145714.png)
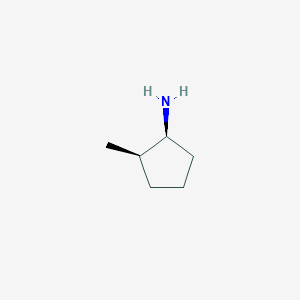
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8145728.png)
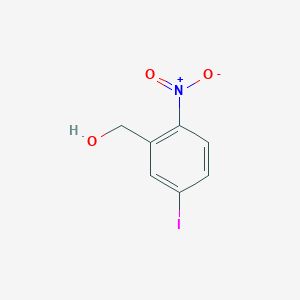
![7-bromo-5-chloro-1-methyl-1H-Pyrazolo[4,3-b]pyridine](/img/structure/B8145742.png)

